5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one
Overview
Description
Furo[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one is a heterocyclic compound that contains fused rings of furan, pyrrole, and triazine. This compound is of significant interest due to its unique structural features and potential biological activities. It is often studied for its applications in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one typically involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions often require high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene are common methods .
Industrial Production Methods
Industrial production methods for furo[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Furo[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the molecule .
Scientific Research Applications
Furo[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of furo[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the tankyrase enzyme and inhibits its activity, which can affect various cellular processes such as Wnt signaling . The compound’s ability to inhibit stearoyl CoA desaturase and Eg5 also involves binding to these enzymes and disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: This compound shares a similar triazine ring structure but differs in the arrangement of the fused rings.
Pyrrolo[1,2-d][1,3,4]oxadiazine: Another related compound that can be used as a precursor in the synthesis of furo[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one.
Uniqueness
Furo[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one is unique due to its specific arrangement of fused rings, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor for multiple enzymes makes it a valuable compound in drug discovery and medicinal chemistry .
Properties
IUPAC Name |
5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-8-6-3-7-5(1-2-13-7)11(6)4-9-10-8/h1-4H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFCEYBHMNJZIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N3C=NNC(=O)C3=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213793 | |
Record name | Furo[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001213793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91206-30-3 | |
Record name | Furo[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91206-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001213793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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